
1,3-Bis(bromomethyl)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where two bromomethyl groups and one fluorine atom are substituted at the 1, 3, and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine reacting with the methyl groups to form bromomethyl groups.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions. The NBS selectively brominates the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(bromomethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Applications De Recherche Scientifique
1,3-Bis(bromomethyl)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules. Its reactivity towards nucleophiles makes it useful in the preparation of various functionalized compounds.
Materials Science: The compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability and chemical resistance.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery.
Chemical Biology: The compound is used in the development of molecular probes and imaging agents. Its fluorine atom can be exploited for labeling and tracking biological molecules.
Mécanisme D'action
The mechanism of action of 1,3-bis(bromomethyl)-5-fluorobenzene primarily involves its reactivity towards nucleophiles. The bromomethyl groups act as electrophilic centers, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic transformations, where the compound serves as a key intermediate.
In biological systems, the compound’s mechanism of action may involve interactions with nucleophilic amino acid residues in proteins or enzymes. These interactions can lead to the formation of covalent adducts, potentially modulating the activity of the target proteins.
Comparaison Avec Des Composés Similaires
1,3-Bis(bromomethyl)-5-fluorobenzene can be compared with other similar compounds, such as:
1,3-Bis(bromomethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1,3-Bis(chloromethyl)-5-fluorobenzene:
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains trifluoromethyl groups instead of bromomethyl groups, imparting distinct electronic and steric effects.
The presence of the fluorine atom in this compound enhances its reactivity and potential applications compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
Propriétés
Numéro CAS |
19254-80-9 |
|---|---|
Formule moléculaire |
C8H7Br2F |
Poids moléculaire |
281.95 g/mol |
Nom IUPAC |
1,3-bis(bromomethyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H7Br2F/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 |
Clé InChI |
SGUJZFAHPSRHRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CBr)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


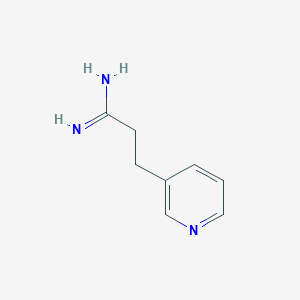
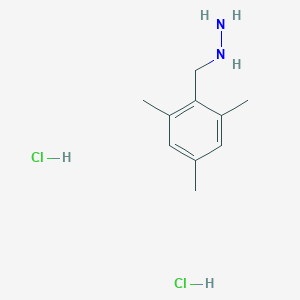

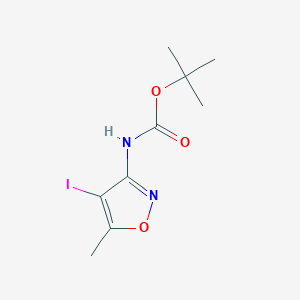

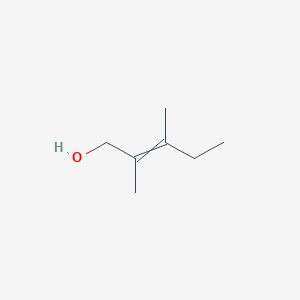
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)

![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
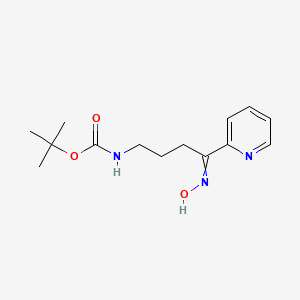
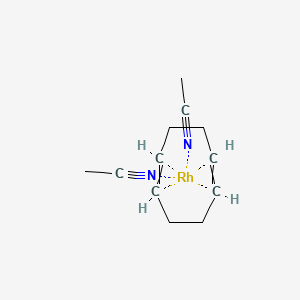
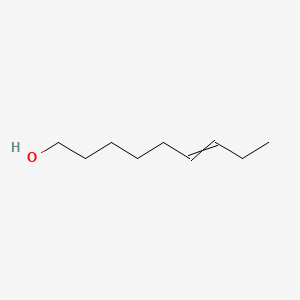

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
